![molecular formula C25H24O4 B11166290 3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B11166290.png)
3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-tert-Butylphenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one: is a synthetic organic compound with the molecular formula C25H24O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenol and 8-methoxybenzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Reaction Steps: The key steps include the formation of an ether linkage between the 4-tert-butylphenyl group and the benzo[c]chromen-6-one core, followed by methylation at the 8-position.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-tert-butylphenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzo[c]chromen-6-one derivatives.
Substitution: Alkylated or halogenated benzo[c]chromen-6-one derivatives.
Scientific Research Applications
3-[(4-tert-butylphenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-tert-butylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 3-[(4-tert-butylphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Properties
Molecular Formula |
C25H24O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-8-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H24O4/c1-25(2,3)17-7-5-16(6-8-17)15-28-19-10-12-21-20-11-9-18(27-4)13-22(20)24(26)29-23(21)14-19/h5-14H,15H2,1-4H3 |
InChI Key |
YCNWUISCDYVGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
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